4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde
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Overview
Description
4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C11H9Br2FO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and butoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde typically involves the bromination of 3-butoxy-2-fluorobenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 4,6-Dibromo-3-butoxy-2-fluorobenzoic acid.
Reduction: Formation of 4,6-Dibromo-3-butoxy-2-fluorobenzyl alcohol.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would be determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromo-2-fluorobenzaldehyde
- 4-Bromo-2-fluorobenzaldehyde
- 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
Uniqueness
4,6-Dibromo-3-butoxy-2-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms, along with a butoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C11H11Br2FO2 |
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Molecular Weight |
354.01 g/mol |
IUPAC Name |
4,6-dibromo-3-butoxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C11H11Br2FO2/c1-2-3-4-16-11-9(13)5-8(12)7(6-15)10(11)14/h5-6H,2-4H2,1H3 |
InChI Key |
ZXAQAAPWUXODNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1F)C=O)Br)Br |
Origin of Product |
United States |
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